Cas no 1292849-40-1 ((1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol)
![(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol structure](https://es.kuujia.com/scimg/cas/1292849-40-1x500.png)
1292849-40-1 structure
Nombre del producto:(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
Número CAS:1292849-40-1
MF:C37H28O2
Megavatios:504.617030143738
MDL:MFCD31707569
CID:3040287
PubChem ID:50917541
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol Propiedades químicas y físicas
Nombre e identificación
-
- (1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (1R)-2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-1,1'-Spirobi[1H-indene]-7,7'-diol
- (R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol, 99%e.e.
- (R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol, 98% (99% ee)
- 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-, (1R)-
- (S)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
- (1S)-2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-1,1'-Spirobi[1H-indene]-7,7'-diol
- 1258327-02-4
- (S)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol, 98% (99% ee)
- 5,5'-dinaphthalen-1-yl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- MFCD31707570
- 1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-, (1S)-
- MFCD31707569
- 1292849-40-1
- (1S)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol
-
- MDL: MFCD31707569
- Renchi: 1S/C37H28O2/c38-35-31(29-13-5-9-23-7-1-3-11-27(23)29)17-15-25-19-21-37(33(25)35)22-20-26-16-18-32(36(39)34(26)37)30-14-6-10-24-8-2-4-12-28(24)30/h1-18,38-39H,19-22H2
- Clave inchi: MNBIPPRIDBTOHG-UHFFFAOYSA-N
- Sonrisas: [C@@]12(C3=C(C=CC(C4=C5C(C=CC=C5)=CC=C4)=C3O)CC1)C1=C(C=CC(C3=C4C(C=CC=C4)=CC=C3)=C1O)CC2
Atributos calculados
- Calidad precisa: 504.208930132g/mol
- Masa isotópica única: 504.208930132g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 2
- Recuento de átomos pesados: 39
- Cuenta de enlace giratorio: 2
- Complejidad: 798
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 9.8
- Superficie del Polo topológico: 40.5Ų
Propiedades experimentales
- Color / forma: No data avaiable
- Denso: No data available
- Punto de fusión: No data available
- Punto de ebullición: No data available
- Punto de inflamación: No data available
- Presión de vapor: No data available
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol Información de Seguridad
- Palabra de señal:warning
- Instrucciones de peligro: H303+H313+H333
-
Declaración de advertencia:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
AN HUI ZE SHENG Technology Co., Ltd. | 135832-100MG |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1292849-40-1 | ≥98%cp,≥99%ee | 100mg |
¥2031.00 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R64170-100mg |
1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-, (1R)- |
1292849-40-1 | 100mg |
¥4218.0 | 2021-09-04 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R036980-100mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol,≥98%,99%e.e. |
1292849-40-1 | ≥98%,99%e.e. | 100mg |
¥3166 | 2023-09-10 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R281717-10mg |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1292849-40-1 | 98%,99% ee | 10mg |
¥799.90 | 2023-09-01 | |
abcr | AB504446-10mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol, 98% (99% ee); . |
1292849-40-1 | 98% | 10mg |
€81.60 | 2025-02-21 | |
Aaron | AR000ZQ9-100mg |
1,1'-Spirobi[1H-indene]-7,7'-diol, 2,2',3,3'-tetrahydro-6,6'-di-1-naphthalenyl-, (1R)- |
1292849-40-1 | 9899% | 100mg |
$534.00 | 2025-02-13 | |
Ambeed | A800687-100mg |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1292849-40-1 | 98% | 100mg |
$225.0 | 2025-02-25 | |
A2B Chem LLC | AA45205-100mg |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1292849-40-1 | 98%,99% ee | 100mg |
$571.00 | 2024-04-20 | |
abcr | AB504446-10 mg |
(R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol, 98% (99% ee); . |
1292849-40-1 | 98% | 10mg |
€81.60 | 2023-05-18 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | R281717-25mg |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol |
1292849-40-1 | 98%,99% ee | 25mg |
¥1599.90 | 2023-09-01 |
(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol Literatura relevante
-
1. Book reviews
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
1292849-40-1 ((1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol) Productos relacionados
- 761436-81-1(ALK inhibitor 1)
- 1261611-78-2(4-Bromomethyl-4'-(trifluoromethoxy)-3-(trifluoromethyl)biphenyl)
- 2229087-73-2(2,2-difluoro-1-(2-methyl-5-nitrophenyl)cyclopropane-1-carboxylic acid)
- 198967-20-3(2-bromo-1-(diethoxymethyl)-4-fluorobenzene)
- 2137742-61-9(Cyclopropane, 1-(chloromethyl)-2,2-dimethyl-1-(1-methylpropyl)-)
- 2229323-67-3(methyl 3-(aminomethyl)-5-(methylsulfanyl)pentanoate)
- 2418694-62-7(3-ethynyl-5-(4-{(9H-fluoren-9-yl)methoxycarbonyl}piperazin-1-yl)benzoic acid)
- 1421587-53-2((2E)-1-(4-{[(4-methoxyphenyl)sulfanyl]methyl}piperidin-1-yl)but-2-en-1-one)
- 300695-93-6(2-cyano-N-(4,6-dimethoxypyrimidin-2-yl)-3-(4-methoxyphenyl)prop-2-enamide)
- 2007107-61-9(2-Propanone, 1-[(1R,2S)-2-aminocyclopentyl]-, rel-)
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:1292849-40-1)(1R)-2,2',3,3'-Tetrahydro-6,6'-di(1-naphthalenyl)-1,1'-spirobi[1H-indene]-7,7'-diol

Pureza:99%
Cantidad:100mg
Precio ($):202.0